molecular formula C10H13N5O5 B1462312 6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one CAS No. 85426-74-0

6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one

Cat. No. B1462312
CAS RN: 85426-74-0
M. Wt: 283.24 g/mol
InChI Key: MJJUWOIBPREHRU-MWKIOEHESA-N
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Description

Synthesis Analysis

The synthesis of 6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one involves the glycosylation of 4,6-dichloropyrazolo[3,4-d]pyrimidine and 4-chloro-6-methylthiopyrazolo[3,4-d]pyrimidine via the corresponding trimethylsilyl intermediate and tetra-O-acetyl-beta-D-ribofuranose in the presence of trimethylsilyl triflate as a catalyst . This process gives selective glycosylation at N1 as the only nucleoside product .


Molecular Structure Analysis

The molecular formula of 6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one is C10H13N5O5. The molecular weight is 283.24 g/mol.


Chemical Reactions Analysis

The intermediates 4,6-dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine and 4-chloro-6-methylthio-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine gave new and convenient synthetic routes to the inosine analog 1, the guanosine analog 2, the adenosine analog 3, and the isoguanosine analog 16 .

properties

IUPAC Name

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-3(8(19)14-10)1-12-15(7)9-6(18)5(17)4(2-16)20-9/h1,4-6,9,16-18H,2H2,(H3,11,13,14,19)/t4-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJUWOIBPREHRU-MWKIOEHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201005946
Record name 6-Imino-1-pentofuranosyl-2,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85426-74-0
Record name 6-Aminoallopurinol riboside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085426740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Imino-1-pentofuranosyl-2,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one
Reactant of Route 2
6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one
Reactant of Route 4
6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one
Reactant of Route 5
6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one
Reactant of Route 6
6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one

Q & A

Q1: What is significant about the synthetic route used for 6-amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one in this study?

A1: The research presents a novel and convenient method for synthesizing 6-amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one and related nucleosides. [] The key feature is the use of trimethylsilyl triflate as a catalyst during glycosylation. This approach leads to highly selective glycosylation at the N1 position of the pyrazolo[3,4-d]pyrimidine ring, ensuring the desired nucleoside product. [] This selective glycosylation simplifies the synthesis and allows for the preparation of various 4,6-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides, including analogs of inosine, guanosine, adenosine, and isoguanosine. []

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